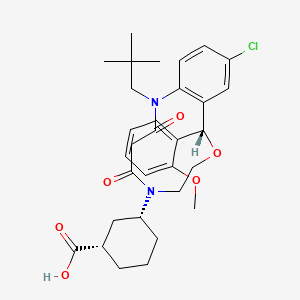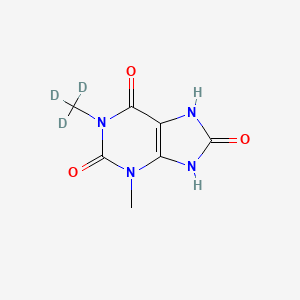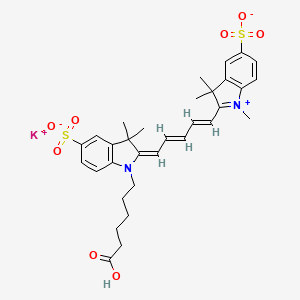
Sulfo-Cy5 carboxylic acid (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy5 carboxylic acid (potassium) is a water-soluble, sulfonated, and highly hydrophilic dye. It is a derivative of Cy5 carboxylic acid and is commonly used in various scientific research applications due to its excellent fluorescent properties. The compound is known for its high molar absorptivity and emission in the near-infrared region, making it suitable for fluorescence imaging and other fluorescence-based biochemical analyses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of Cy5 carboxylic acid with sulfonating agents under controlled conditions to achieve the desired sulfonation .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cy5 carboxylic acid (potassium) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy5 carboxylic acid (potassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of Sulfo-Cy5 carboxylic acid (potassium) with modified functional groups, which can be used for specific applications in research and industry .
Applications De Recherche Scientifique
Sulfo-Cy5 carboxylic acid (potassium) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detecting various chemical compounds.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for environmental and industrial monitoring .
Mécanisme D'action
The mechanism of action of Sulfo-Cy5 carboxylic acid (potassium) involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions. These interactions enable the compound to be used as a fluorescent marker in various assays and imaging techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy5 carboxylic acid: A non-sulfonated analog with similar fluorescent properties but lower water solubility.
Sulfo-Cy3 carboxylic acid: A related compound with different spectral properties, used for similar applications.
Alexa Fluor 647: Another fluorescent dye with comparable properties, often used interchangeably with Sulfo-Cy5 carboxylic acid (potassium)
Uniqueness
Sulfo-Cy5 carboxylic acid (potassium) stands out due to its high water solubility and hydrophilicity, making it more suitable for aqueous environments compared to its non-sulfonated analogs. Its near-infrared emission also provides advantages in imaging applications, allowing for deeper tissue penetration and reduced background fluorescence .
Propriétés
Formule moléculaire |
C32H37KN2O8S2 |
|---|---|
Poids moléculaire |
680.9 g/mol |
Nom IUPAC |
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
Clé InChI |
ADTLWAAMVPCPTC-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


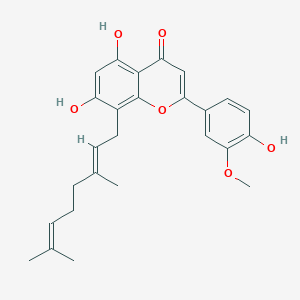
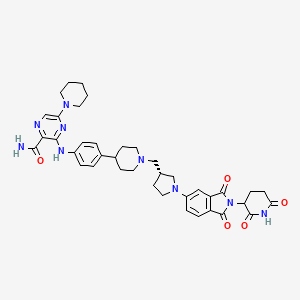
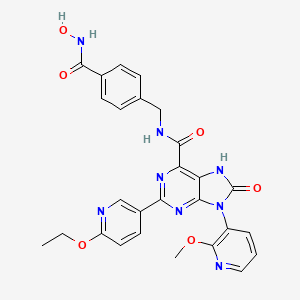
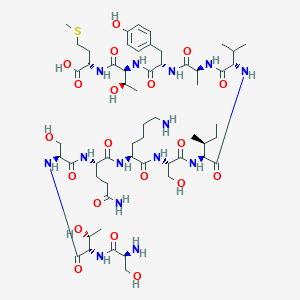
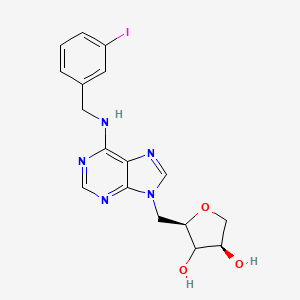
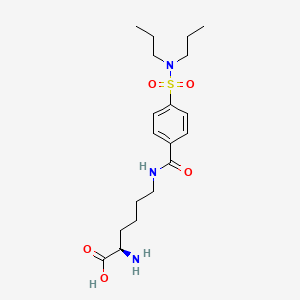
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)

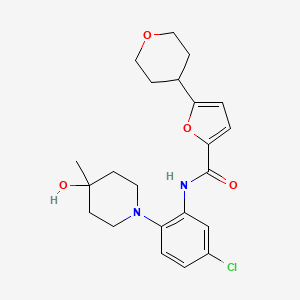

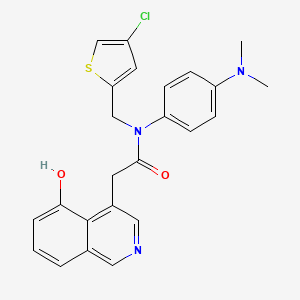
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
